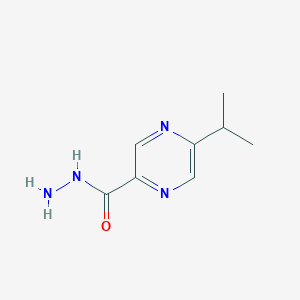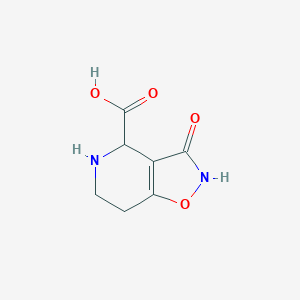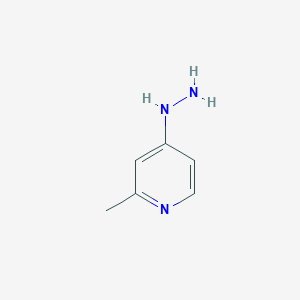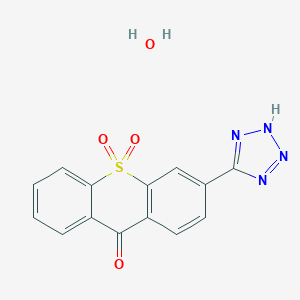
3-(1H-Tetrazol-5-yl)-9H-thioxanthen-9-one 10,10-dioxide monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Tetrazol-5-yl)-9H-thioxanthen-9-one 10,10-dioxide monohydrate, commonly known as TXD-309, is a synthetic compound with potential applications in scientific research. It belongs to the class of thioxanthenone derivatives and is known to possess various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of TXD-309 is not fully understood, but it is believed to involve the inhibition of protein synthesis. Specifically, TXD-309 has been shown to inhibit the activity of eukaryotic elongation factor 2 (eEF2), which is involved in the elongation step of protein synthesis. This inhibition leads to the accumulation of incomplete polypeptides and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer properties, TXD-309 has been shown to have other biochemical and physiological effects. For example, it has been reported to have anti-inflammatory activity in animal models of inflammation. TXD-309 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TXD-309 in lab experiments is its high potency. It has been reported to have an IC50 value in the nanomolar range for cancer cell lines, making it a highly effective compound for studying cancer biology. However, one limitation of using TXD-309 is its relatively low solubility in water, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of TXD-309. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the exploration of its potential applications in other fields, such as neurology and immunology. Furthermore, the mechanism of action of TXD-309 is not fully understood, and further research is needed to elucidate its molecular targets and downstream effects.
Synthesemethoden
The synthesis of TXD-309 involves the reaction of 2-(1H-tetrazol-5-yl)thioxanthen-9-one with hydrogen peroxide in the presence of a catalyst. The resulting product is then crystallized to obtain the monohydrate form of TXD-309. This synthesis method has been reported in the literature and has been optimized for the production of high-quality TXD-309.
Wissenschaftliche Forschungsanwendungen
TXD-309 has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been reported to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Furthermore, TXD-309 has been shown to induce apoptosis in cancer cells, which is a desirable characteristic for anticancer agents.
Eigenschaften
CAS-Nummer |
56030-55-8 |
|---|---|
Produktname |
3-(1H-Tetrazol-5-yl)-9H-thioxanthen-9-one 10,10-dioxide monohydrate |
Molekularformel |
C14H10N4O4S |
Molekulargewicht |
330.32 g/mol |
IUPAC-Name |
10,10-dioxo-3-(2H-tetrazol-5-yl)thioxanthen-9-one;hydrate |
InChI |
InChI=1S/C14H8N4O3S.H2O/c19-13-9-3-1-2-4-11(9)22(20,21)12-7-8(5-6-10(12)13)14-15-17-18-16-14;/h1-7H,(H,15,16,17,18);1H2 |
InChI-Schlüssel |
YRXFSKFCFQRWHG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=NNN=N4.O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=NNN=N4.O |
Synonyme |
3-(1H-TETRAZOL-5-YL)-9H-THIOXANTHEN-9-O& |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



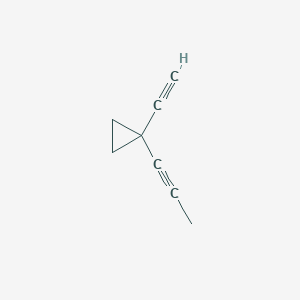
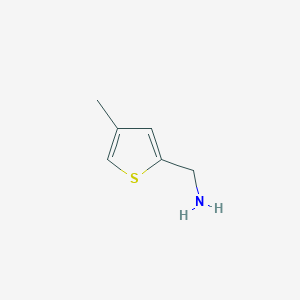
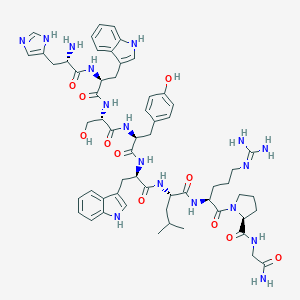
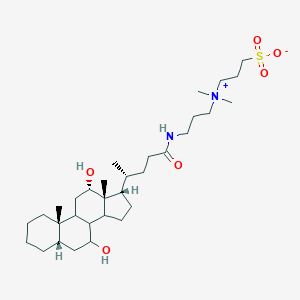
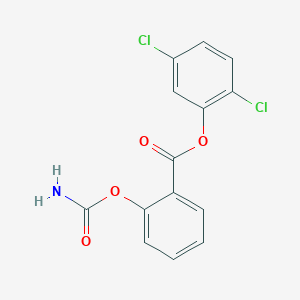
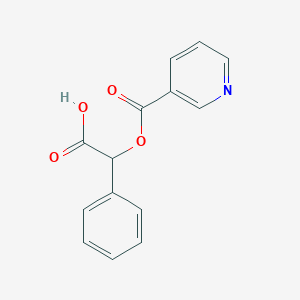
![[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate](/img/structure/B11073.png)
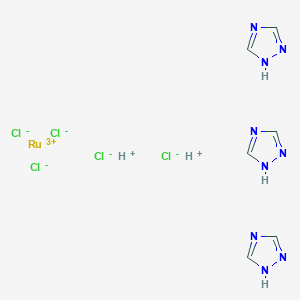
![6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11077.png)
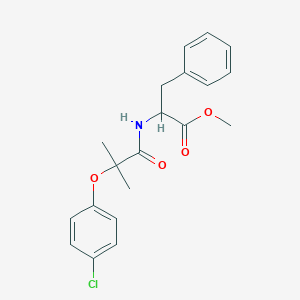
![3-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B11080.png)
